molecular formula C24H41Cl2N3O3 B11978372 Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride CAS No. 113904-25-9

Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride

Katalognummer: B11978372
CAS-Nummer: 113904-25-9
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: IMZWSXHZILUZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This compound, in particular, may exhibit unique properties due to its specific molecular structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:

    Formation of the carbamate group: Reacting 3-butoxyphenylamine with an appropriate isocyanate under controlled temperature and solvent conditions.

    Introduction of the piperidinyl groups: Using piperidine and a suitable alkylating agent to introduce the piperidinyl groups at the desired positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process includes:

    Raw material preparation: Ensuring high purity of starting materials.

    Reaction optimization: Controlling temperature, pressure, and reaction time to maximize yield.

    Purification and quality control: Using advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Wissenschaftliche Forschungsanwendungen

Carbamic acid derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.

    Biology: Studied for their potential as enzyme inhibitors and their role in metabolic pathways.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Used in the production of polymers, coatings, and agricultural chemicals.

Wirkmechanismus

The mechanism of action of carbamic acid derivatives involves their interaction with specific molecular targets. These compounds can:

    Inhibit enzymes: By binding to the active site of enzymes, they can inhibit their activity.

    Modulate receptors: Interact with receptors on cell surfaces to modulate cellular responses.

    Affect metabolic pathways: Influence various metabolic pathways by interacting with key enzymes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbamic acid, methyl ester: A simpler carbamate with different properties.

    Carbamic acid, ethyl ester: Another carbamate with distinct applications.

    Carbamic acid, phenyl ester: Known for its use in pharmaceuticals and agriculture.

Uniqueness

The uniqueness of Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride lies in its specific molecular structure, which may confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

113904-25-9

Molekularformel

C24H41Cl2N3O3

Molekulargewicht

490.5 g/mol

IUPAC-Name

1,3-di(piperidin-1-yl)propan-2-yl N-(3-butoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C24H39N3O3.2ClH/c1-2-3-17-29-22-12-10-11-21(18-22)25-24(28)30-23(19-26-13-6-4-7-14-26)20-27-15-8-5-9-16-27;;/h10-12,18,23H,2-9,13-17,19-20H2,1H3,(H,25,28);2*1H

InChI-Schlüssel

IMZWSXHZILUZCN-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.